

# Molecular structure of 2,5-Dichloro-4-methylpyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,5-Dichloro-4-methylpyridine

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An In-depth Technical Guide to the Molecular Structure and Applications of **2,5-Dichloro-4-methylpyridine**

## Abstract

**2,5-Dichloro-4-methylpyridine** is a halogenated pyridine derivative that serves as a crucial intermediate and building block in the synthesis of complex organic molecules.<sup>[1]</sup> Its specific substitution pattern offers a unique combination of stability and reactivity, making it a valuable reagent for researchers in the pharmaceutical and agrochemical industries.<sup>[1]</sup> This document provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic routes. Furthermore, it details its applications in research and development and provides exemplary experimental protocols for its synthesis and analysis.

## Molecular Structure and Properties

**2,5-Dichloro-4-methylpyridine** is an aromatic heterocyclic compound. The pyridine ring is substituted with two chlorine atoms at positions 2 and 5, and a methyl group at position 4. This substitution influences the electronic properties and reactivity of the pyridine ring, making it a versatile intermediate for further functionalization.

## Chemical Identifiers

A summary of the key chemical identifiers for **2,5-Dichloro-4-methylpyridine** is presented below.

Identifier	Value
CAS Number	886365-00-0[2][3][4][5]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Cl <sub>2</sub> N[2][3][5][6]
Molecular Weight	162.02 g/mol [2][3]
IUPAC Name	2,5-dichloro-4-methylpyridine[6]
Canonical SMILES	<chem>CC1=CC(=NC=C1Cl)Cl</chem> [6]
InChI Key	KGQACOJSDXKHTB-UHFFFAOYSA-N[6]

## Physicochemical Properties

The computed and experimental physicochemical properties are crucial for handling, reaction setup, and purification.

Property	Value
Appearance	Hoar or primrose yellow solid[2]
Density	1.3 ± 0.1 g/cm <sup>3</sup> [2]
Boiling Point	219.3°C at 760 mmHg[2]
Flash Point	107.3 ± 11.5 °C[2]
Refractive Index	1.547[2]
XLogP3	2.8[2][6]
Topological Polar Surface Area	12.9 Å <sup>2</sup> [2][7]

## Spectroscopic Characterization

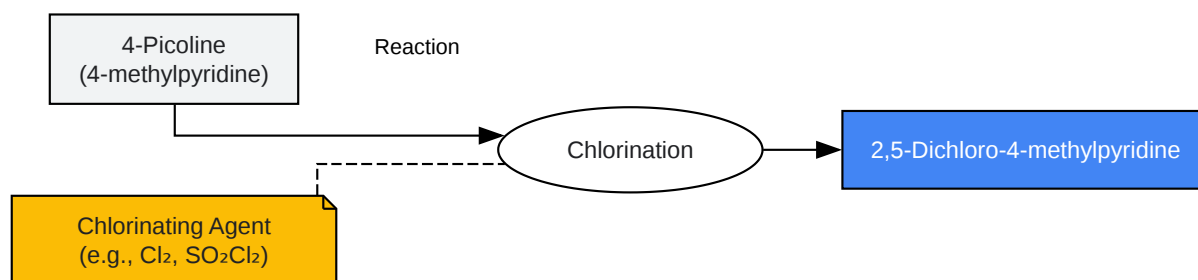
Spectroscopic data is essential for the structural confirmation and purity assessment of **2,5-Dichloro-4-methylpyridine**. While raw spectra are proprietary, a summary of expected

characteristics from various analytical techniques is provided. Spectroscopic data including  $^1\text{H}$  NMR, IR, and Mass Spectrometry are available from commercial suppliers.[8]

Technique	Expected Characteristics
$^1\text{H}$ NMR	Two singlets in the aromatic region corresponding to the protons at C3 and C6, and one singlet in the aliphatic region for the methyl group protons.
$^{13}\text{C}$ NMR	Six distinct signals: five for the pyridine ring carbons (three C-H, two C-Cl) and one for the methyl carbon.
IR Spectroscopy	Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic ring, and C-Cl stretching.
Mass Spectrometry (EI)	A distinct molecular ion peak cluster due to the two chlorine isotopes ( $^{35}\text{Cl}$ and $^{37}\text{Cl}$ ). The $\text{M}^+$ , $[\text{M}+2]^+$ , and $[\text{M}+4]^+$ peaks are expected in an approximate 9:6:1 intensity ratio, which is a strong indicator for the presence of two chlorine atoms.[9]

## Synthesis and Reactivity

While specific synthetic procedures for **2,5-Dichloro-4-methylpyridine** are not extensively detailed in public literature, a general pathway can be inferred from established pyridine chemistry. A plausible route involves the chlorination of a suitable picoline (methylpyridine) precursor.



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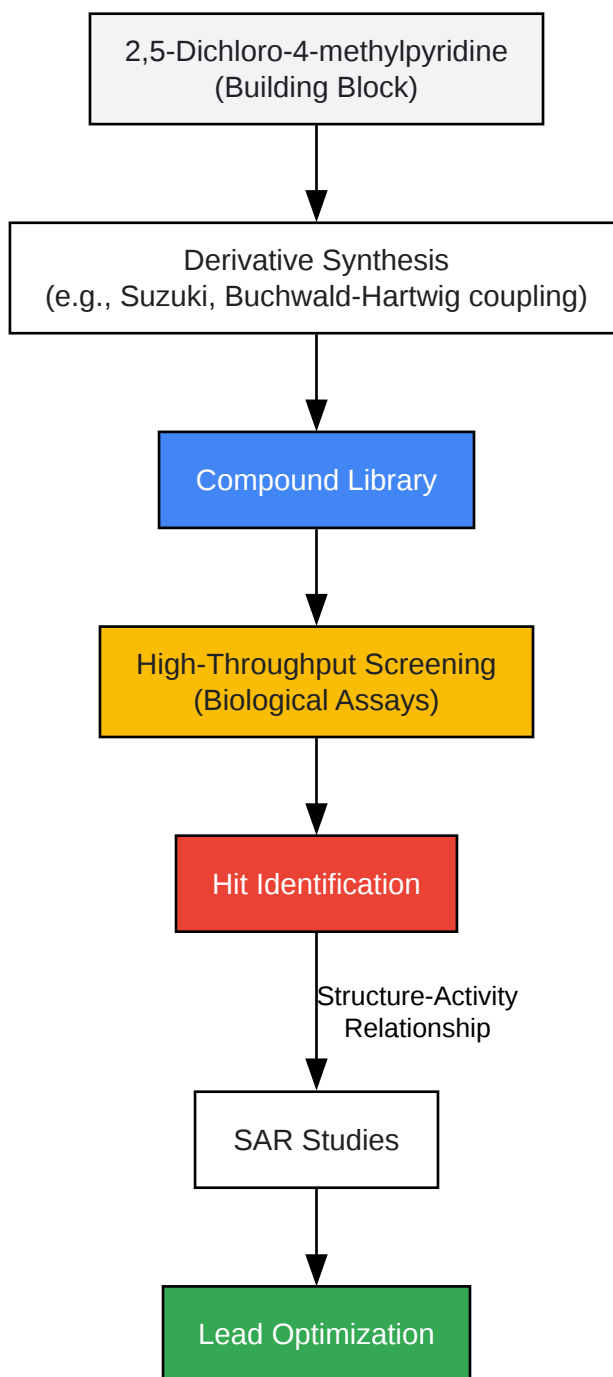
Caption: General synthetic workflow for **2,5-Dichloro-4-methylpyridine**.

The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, and the methyl group can be a site for oxidation or further halogenation, making this compound a versatile building block.<sup>[1]</sup>

## Applications in Research and Development

**2,5-Dichloro-4-methylpyridine** is primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.<sup>[1]</sup> Its structure is a key component for developing herbicides, fungicides, and novel drug candidates.<sup>[1]</sup> It has also been identified as a building block for protein degraders, a class of molecules of significant interest in modern drug discovery.<sup>[5]</sup>

The general workflow for utilizing such a building block in a drug discovery pipeline involves several stages, from initial library synthesis to lead optimization.



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Caption: Use of a pyridine building block in a typical drug discovery workflow.

## Experimental Protocols

Reproducible experimental methods are critical for scientific research. The following are representative protocols for the synthesis and analysis of dichlorinated pyridines.

## Synthesis Protocol: Chlorination of a Pyridine Derivative

This protocol is a general representation adapted from methods for synthesizing dichloropyridines and may require optimization for this specific isomer.

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge the starting material (e.g., a mono-chloro-4-methylpyridine) and a suitable solvent (e.g., glacial acetic acid).
- **Addition of Reagents:** While stirring, add a chlorinating agent such as sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) dropwise at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain a controlled temperature.
- **Reaction:** After the addition is complete, heat the mixture to reflux (e.g.,  $100^\circ\text{C}$ ) and maintain for several hours (e.g., 1-4 hours), monitoring the reaction progress by TLC or GC.[\[10\]](#)
- **Work-up:** After cooling to room temperature, slowly pour the reaction mixture into ice water to quench excess reagents.
- **Neutralization and Extraction:** Neutralize the aqueous solution with a base (e.g., sodium hydroxide solution) to a pH of 7-9. Extract the product with an organic solvent like dichloromethane or ethyl acetate.
- **Purification:** Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure **2,5-Dichloro-4-methylpyridine**.[\[11\]](#)

## Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for confirming the identity and purity of volatile compounds like **2,5-Dichloro-4-methylpyridine**.

- **Sample Preparation:** Prepare a stock solution of the compound at 1 mg/mL in a volatile organic solvent (e.g., dichloromethane). Dilute this stock to a final concentration of approximately 10  $\mu\text{g/mL}$  for analysis.[\[9\]](#)

- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- GC Conditions:
  - Column: A standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
  - Injector Temperature: 250°C.
  - Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C.
  - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Analyze the resulting chromatogram for retention time and the mass spectrum for the characteristic molecular ion cluster and fragmentation pattern to confirm the structure and assess purity.

## Conclusion

**2,5-Dichloro-4-methylpyridine** is a synthetically valuable compound with significant potential in applied chemical research. Its well-defined molecular structure provides a reliable scaffold for the construction of new agrochemicals and pharmaceutical agents. The information and protocols presented in this guide offer a technical foundation for researchers and scientists working with this versatile chemical intermediate.

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- To cite this document: BenchChem. [Molecular structure of 2,5-Dichloro-4-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322306#molecular-structure-of-2-5-dichloro-4-methylpyridine]

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